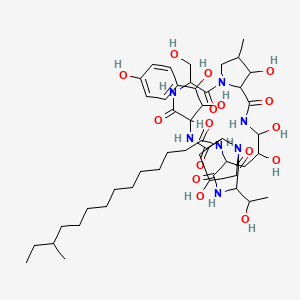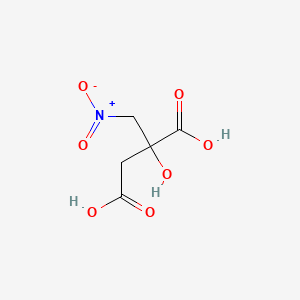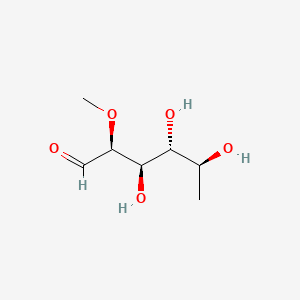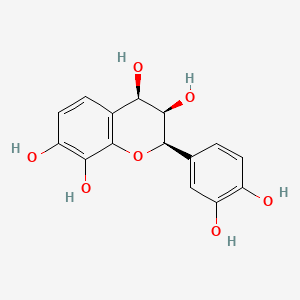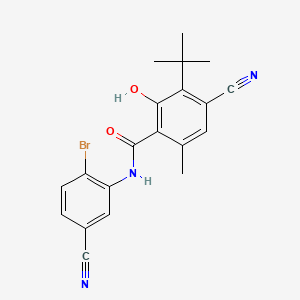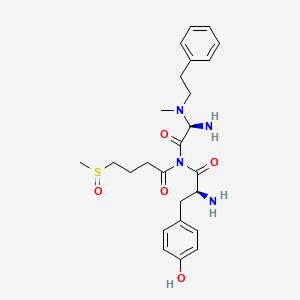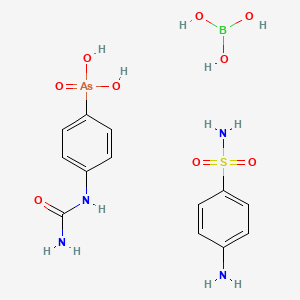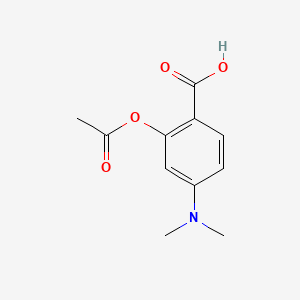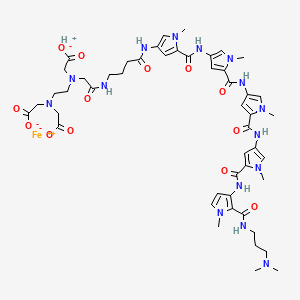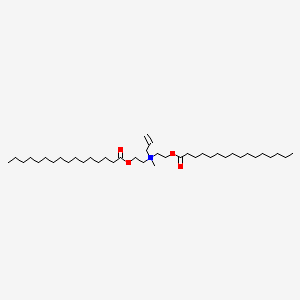
Glycotaurocholic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is a conjugate of taurocholic acid and glycocholic acid, playing a significant role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tauroglycocholic acid involves the conjugation of taurocholic acid and glycocholic acid. The reaction typically occurs under mild acidic conditions, where the amino group of glycocholic acid reacts with the sulfonic acid group of taurocholic acid to form the conjugate .
Industrial Production Methods
Industrial production of tauroglycocholic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control to optimize yield and purity.
化学反応の分析
Types of Reactions
Tauroglycocholic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its primary bile acid components.
Substitution: It can undergo substitution reactions where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary bile acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Tauroglycocholic acid has numerous applications in scientific research:
Chemistry: It is used as a model compound to study bile acid chemistry and reactions.
Biology: It plays a role in studying the mechanisms of bile acid transport and metabolism.
Medicine: It is used in research related to liver diseases, cholesterol metabolism, and gallstone formation.
Industry: It is used in the formulation of pharmaceuticals and dietary supplements.
作用機序
Tauroglycocholic acid exerts its effects by interacting with bile acid receptors and transporters in the small intestine. It facilitates the emulsification and absorption of dietary fats and fat-soluble vitamins. The molecular targets include the bile salt export pump and the apical sodium-dependent bile acid transporter, which are involved in the enterohepatic circulation of bile acids .
類似化合物との比較
Similar Compounds
- Taurocholic acid
- Glycocholic acid
- Cholic acid
- Chenodeoxycholic acid
Uniqueness
Tauroglycocholic acid is unique due to its dual conjugation with both taurine and glycine, which enhances its solubility and effectiveness in emulsifying fats compared to its individual components .
特性
CAS番号 |
26198-66-3 |
|---|---|
分子式 |
C28H48N2O8S |
分子量 |
572.8 g/mol |
IUPAC名 |
2-[[2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C28H48N2O8S/c1-16(4-7-24(34)30-15-25(35)29-10-11-39(36,37)38)19-5-6-20-26-21(14-23(33)28(19,20)3)27(2)9-8-18(31)12-17(27)13-22(26)32/h16-23,26,31-33H,4-15H2,1-3H3,(H,29,35)(H,30,34)(H,36,37,38)/t16-,17+,18-,19-,20+,21+,22-,23+,26+,27+,28-/m1/s1 |
InChIキー |
URJQSMIFSMHWSP-VVHBOOHCSA-N |
SMILES |
CC(CCC(=O)NCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
異性体SMILES |
C[C@H](CCC(=O)NCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
正規SMILES |
CC(CCC(=O)NCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
同義語 |
sodium tauroglycocholate tauroglycocholic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


